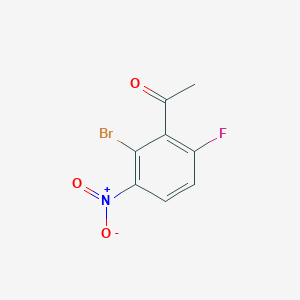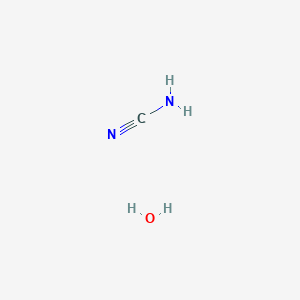
Cyanamide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide hydrate is a chemical compound with the formula NH₂CN·H₂O. It is a hydrated form of cyanamide, which is a versatile substance used in various chemical applications. This compound is a colorless solid that is soluble in water and has significant importance in organic and agricultural chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyanamide hydrate can be synthesized through the hydrolysis of calcium cyanamide. The process involves the reaction of calcium cyanamide with water to produce cyanamide, which is then hydrated to form this compound . Another method involves the reaction of hydrogen cyanide with ammonia under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves the Frank-Caro process, where calcium carbide reacts with nitrogen to form calcium cyanamide. This is then hydrolyzed to produce cyanamide, which is subsequently hydrated to form this compound . The reaction conditions are carefully controlled to prevent the formation of unwanted by-products such as dicyandiamide .
Análisis De Reacciones Químicas
Types of Reactions
Cyanamide hydrate undergoes various chemical reactions, including:
Oxidation: Cyanamide can be oxidized to produce urea.
Reduction: It can be reduced to form amines.
Substitution: Cyanamide can participate in substitution reactions to form derivatives such as thiourea and selenourea.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, hydrogen sulfide, and hydrogen selenide. The reactions typically occur under mild conditions, often at room temperature .
Major Products
The major products formed from reactions involving this compound include urea, thiourea, and selenourea. These products are formed through the addition of compounds containing acidic protons to cyanamide .
Aplicaciones Científicas De Investigación
Cyanamide hydrate has a wide range of applications in scientific research:
Biology: This compound is used in studies related to enzyme inhibition and protein modification.
Medicine: It has applications in the development of pharmaceuticals, particularly as an alcohol-deterrent drug.
Industry: This compound is used in the production of herbicides, fertilizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cyanamide hydrate involves its ability to act as both a nucleophile and an electrophile. This dual functionality allows it to participate in a variety of chemical reactions. In biological systems, this compound can inhibit enzymes such as carbonic anhydrase, which plays a role in fluid secretion and bone resorption . The compound can also induce oxidative stress by hindering catalase activity, leading to the production of hydrogen peroxide .
Comparación Con Compuestos Similares
Similar Compounds
Calcium cyanamide: Used as a fertilizer and in the production of cyanamide.
Dicyandiamide: Formed through the dimerization of cyanamide and used as a nitrification inhibitor.
Melamine: A cyclic trimer of cyanamide used in the production of plastics and resins.
Uniqueness
Cyanamide hydrate is unique due to its hydrated form, which enhances its solubility in water and makes it more versatile in various chemical applications. Its ability to act as both a nucleophile and an electrophile also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
CH4N2O |
|---|---|
Peso molecular |
60.056 g/mol |
Nombre IUPAC |
cyanamide;hydrate |
InChI |
InChI=1S/CH2N2.H2O/c2-1-3;/h2H2;1H2 |
Clave InChI |
NJKCXLDGDRHSMV-UHFFFAOYSA-N |
SMILES canónico |
C(#N)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



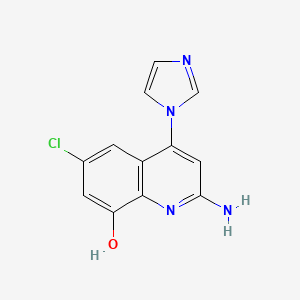
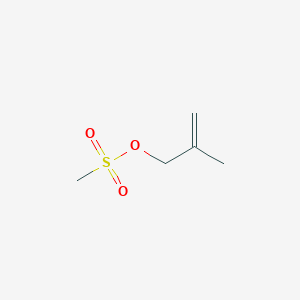
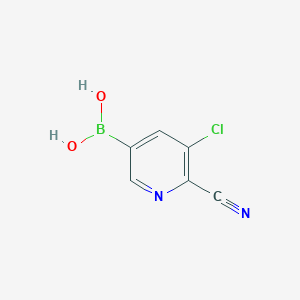
![(S)-tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12970704.png)
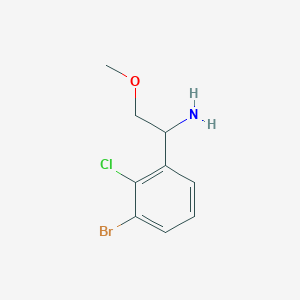
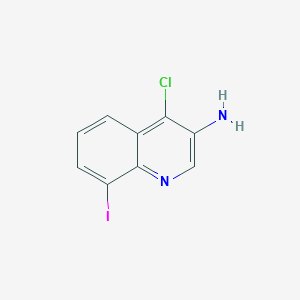
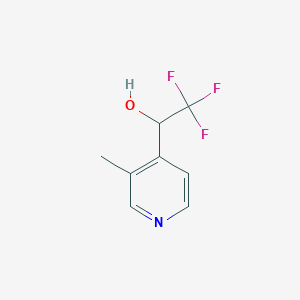
![1-(Benzo[h]quinolin-2-yl)ethanol](/img/structure/B12970728.png)
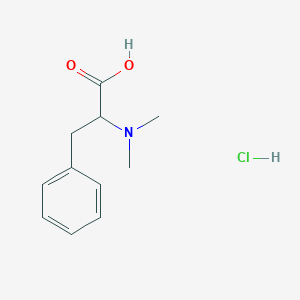
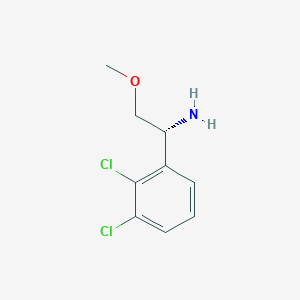
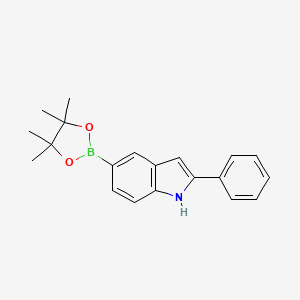
![Pyrazolo[1,5-a]pyridine-4-carboxamide](/img/structure/B12970750.png)
